2,3,5,6-Tetrafluoro-4-methoxybenzoic acid
Overview
Description
2,3,5,6-Tetrafluoro-4-methoxybenzoic acid is a chemical compound with the IUPAC name 2,3,5,6-tetrafluoro-4-methoxybenzoic acid .
Molecular Structure Analysis
The InChI code for 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid is 1S/C8H4F4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h1H3,(H,13,14) .Physical And Chemical Properties Analysis
2,3,5,6-Tetrafluoro-4-methoxybenzoic acid is a solid substance . The molecular weight of this compound is 224.11 .Scientific Research Applications
Application 1: Thermoelectric Performance Enhancement
- Summary of Application : This compound has been used to enhance the thermoelectric performance of 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4-TCNQ) doped NH2CHNH2SnI3 (FASnI3) thin films .
- Methods of Application : The compound is doped into FASnI3 thin films. The electrical conductivities of the doped films increase and then decrease along with increased doping levels of F4-TCNQ .
- Results or Outcomes : The doped FASnI3 thin films exhibit a Seebeck coefficient of ∼310 μV K−1, a power factor of ∼130 μW m−1 K−2 and a ZT value of ∼0.19 at room temperature .
Application 2: Preparation of Novel Inhibitors
- Summary of Application : 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is employed in the preparation of novel inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), through Mitsunobu reaction .
- Methods of Application : The compound is used in a Mitsunobu reaction to prepare the inhibitors .
- Results or Outcomes : The enzyme inhibition studies demonstrate a potency of 2.9 µM against FTase and 7.5 µM against GGTase .
Application 3: Fluorescent Probe
- Summary of Application : This compound is used as a probe that becomes fluorescent after reacting with a target protease .
- Methods of Application : The compound is used as a probe in biochemical assays to detect the activity of target proteases .
- Results or Outcomes : The fluorescence of the probe allows for the detection and quantification of protease activity .
Application 4: Preparation of New Ligands
- Summary of Application : This compound may be used in the preparation of new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate (C8H3F4O3), combining an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports .
- Methods of Application : The compound is used in a chemical reaction to prepare the new ligand .
- Results or Outcomes : The new ligand can be used for further chemical reactions or for immobilization on supports .
Application 5: Synthesis Intermediate for APIs
- Summary of Application : This compound is used as a synthesis intermediate for Active Pharmaceutical Ingredients (APIs) .
- Methods of Application : The compound is used in various chemical reactions to prepare APIs .
- Results or Outcomes : The APIs synthesized using this compound are used in the development of various drugs .
Application 6: Preparation of New Ligands
- Summary of Application : This compound may be used in the preparation of new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate (C8H3F4O3), combining an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports .
- Methods of Application : The compound is used in a chemical reaction to prepare the new ligand .
- Results or Outcomes : The new ligand can be used for further chemical reactions or for immobilization on supports .
properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSDDXXQRTVVDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359223 | |
Record name | 2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoro-4-methoxybenzoic acid | |
CAS RN |
3153-01-3 | |
Record name | 2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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